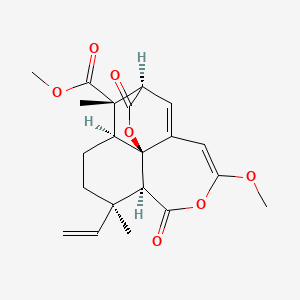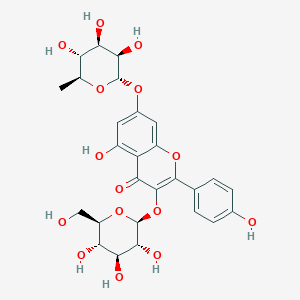![molecular formula C18H24I3N3O9 B1261903 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide](/img/structure/B1261903.png)
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.
Scientific Research Applications
Synthesis Techniques
- Synthesis Approaches : Complex compounds like 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[[2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide are often synthesized through multi-step sequences involving selective methylation, chlorination, and reactions with various amines. For instance, Standridge and Swigor (1991) detailed a 7-step sequence for synthesizing a similar compound with high radiochemical purity and specific activity (Standridge & Swigor, 1991).
Chemical Modifications and Derivatives
- Creation of Derivatives : Research often focuses on creating derivatives of complex molecules to enhance their properties or understand their behavior. For example, Coggins and Benoiton (1971) demonstrated the synthesis of N-methylamino acid derivatives from amino acid derivatives, which is relevant to the modification of compounds like 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[[2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide (Coggins & Benoiton, 1971).
Applications in Imaging and Contrast Agents
- Use in Imaging : Similar compounds are often used in the development of contrast agents for medical imaging. For example, the synthesis of Iothalamic acid, an ionic X-ray contrast agent, from related compounds demonstrates the potential application of 3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[[2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide in this field (He Yong-jun, 2009).
Enzymatic Studies and Pharmaceutical Research
- Pharmaceutical Research : Such compounds can also be key in pharmaceutical research, particularly in the synthesis of potential drug candidates. The process of creating and testing various derivatives provides insights into their potential therapeutic uses. For example, the design and synthesis of novel compounds for anticonvulsant activity, as detailed by Robertson et al. (1987), highlights the research potential in pharmaceutical applications (Robertson et al., 1987).
properties
Product Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide |
|---|---|
Molecular Formula |
C18H24I3N3O9 |
Molecular Weight |
807.1 g/mol |
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16-/m1/s1 |
InChI Key |
ODYPLCHSCOJEIZ-SFNQMWQSSA-N |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I |
synonyms |
2,4,6-triiodo-3-(N-hydroxyethylcarbamyl)-5-(N-methylacetamido)-N-gluconylaminobenzene P 297 P-297 P297 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




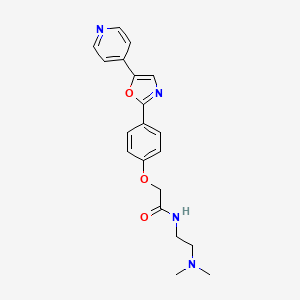

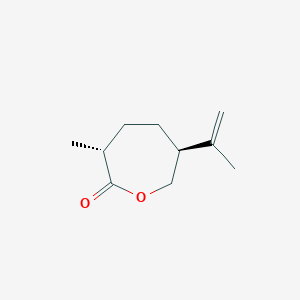
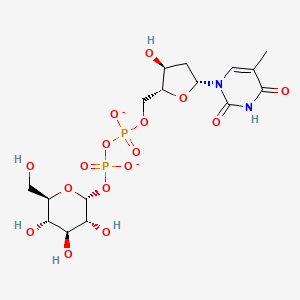
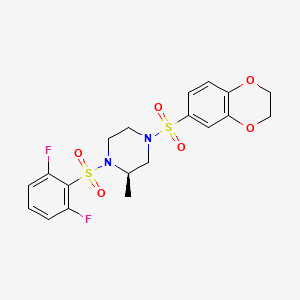
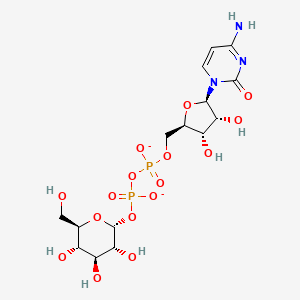


![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)
